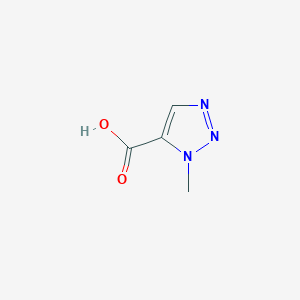

1-Methyl-1H-1,2,3-triazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-methyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-7-3(4(8)9)2-5-6-7/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNKEDJEXCZEBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00608909 | |

| Record name | 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716361-91-0 | |

| Record name | 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,2,3-triazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Crystal structure of 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid

An In-Depth Technical Guide to the Structural Elucidation of 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents due to its unique chemical properties and ability to engage in biological interactions.[1] The precise three-dimensional arrangement of atoms within these molecules is critical for understanding structure-activity relationships (SAR), guiding rational drug design, and securing intellectual property. This guide focuses on this compound, a representative member of this important class. While a definitive published crystal structure for this specific molecule is not available in prominent databases as of the time of this writing, this document serves as a comprehensive technical guide outlining the essential, field-proven methodologies for its synthesis, crystallization, and ultimate structural determination via single-crystal X-ray crystallography. The principles and protocols detailed herein are grounded in established practices for analogous triazole derivatives and are designed to provide researchers with a robust framework for achieving unambiguous structural confirmation.

Introduction: The Imperative for Precise Structural Data

The 1,2,3-triazole moiety is not merely a passive linker; it is a key pharmacophore that can act as a bioisostere for amide or ester bonds, enhancing metabolic stability and influencing molecular conformation.[2] Its high dipole moment and capacity for hydrogen bonding are pivotal in molecular recognition at protein targets.[3] For drug development professionals, an empirical understanding of the solid-state structure is non-negotiable. It reveals:

-

Absolute Conformation: The molecule's exact shape in the solid state.

-

Intermolecular Interactions: The hydrogen bonding and packing motifs that dictate physical properties like solubility and melting point.

-

Stereochemical Validation: Unambiguous confirmation of the synthesized regioisomer (i.e., the 1,5-disubstituted pattern vs. the 1,4-isomer).

While spectroscopic methods like NMR are indispensable for confirming chemical connectivity in solution, only single-crystal X-ray crystallography provides the definitive, high-resolution 3D structural data required for advanced molecular modeling and drug design.[4]

Synthesis and Characterization

A robust and regioselective synthesis is the prerequisite for obtaining high-purity material for crystallization. Based on established literature for similar triazole carboxylic acids, a reliable synthetic pathway involves the hydrolysis of the corresponding ester, which is often more readily synthesized and purified.[5][6]

Proposed Synthetic Workflow

The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available reagents. The causality behind this choice is driven by the high yields and regioselectivity typically afforded by azide-alkyne cycloaddition reactions, followed by a standard ester hydrolysis.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate

-

To a solution of methyl propiolate (1.0 eq) in a 1:1 mixture of tert-butanol and water, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.02 eq).

-

Add a solution of azidomethane (1.1 eq) in a suitable solvent. Rationale: The use of a copper(I) catalyst, generated in situ from CuSO₄ and sodium ascorbate, ensures a highly regioselective cycloaddition, yielding the desired 1,5-disubstituted triazole. Azidomethane is used in slight excess to drive the reaction to completion.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure ester.

Step 2: Synthesis of this compound

-

Dissolve the purified methyl ester (1.0 eq) in a mixture of methanol and water.

-

Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) for 2-4 hours. Rationale: Alkaline hydrolysis is a standard and effective method for converting the ester to the carboxylate salt. The progress is monitored by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and acidify to pH ~2-3 by the dropwise addition of 1M hydrochloric acid.

-

The resulting precipitate is collected by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the final product, this compound.

Spectroscopic Characterization

Prior to crystallization, the identity and purity of the synthesized compound must be rigorously confirmed.

| Technique | Expected Observations |

| ¹H NMR | A sharp singlet for the N-methyl protons (typically δ 4.0-4.3 ppm). A singlet for the triazole C4-H proton (typically δ 7.8-8.2 ppm). A very broad singlet for the carboxylic acid OH proton (δ > 10 ppm, often concentration-dependent).[3][4] |

| ¹³C NMR | Resonances for the N-methyl carbon, the two distinct triazole ring carbons, and a downfield signal for the carboxylic acid carbonyl carbon (typically δ 160-170 ppm).[7] |

| IR Spectroscopy | A very broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹). A strong C=O stretch (approx. 1700-1725 cm⁻¹, characteristic of a hydrogen-bonded dimer).[8] |

| Mass Spectrometry | The calculated molecular weight is approximately 127.10 g/mol . ESI-MS in negative mode should show a prominent peak at [M-H]⁻ (m/z ≈ 126.1). High-resolution mass spectrometry (HRMS) should confirm the elemental composition. |

Crystallization and Structure Determination

The acquisition of a high-quality single crystal is the most critical and often most challenging step in the process.

Protocol: Single Crystal Growth

Success in crystallization often requires screening various conditions.

-

Solvent Selection: Dissolve the purified carboxylic acid in a minimal amount of a suitable solvent in which it is moderately soluble (e.g., methanol, ethanol, or acetone).

-

Slow Evaporation: Leave the solution in a loosely covered vial in a vibration-free environment. Slow evaporation of the solvent will gradually increase the concentration, promoting the formation of well-ordered crystals over days or weeks.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent" like hexane or diethyl ether) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling: Prepare a saturated solution at a slightly elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator.

Workflow: Single-Crystal X-ray Crystallography

The definitive structural confirmation involves a systematic multi-step process.

Caption: Standard workflow for single-crystal X-ray structure determination.

Predicted Crystal Structure and Discussion

Based on the known crystal structures of analogous compounds like 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and 1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, we can predict the key structural features of the target molecule with high confidence.[5][9]

Expected Crystallographic Parameters

The compound is likely to crystallize in a common centrosymmetric space group such as P-1 (triclinic) or P2₁/c (monoclinic).

| Parameter | Predicted Value / Feature |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| Unit Cell | Z = 2 or 4 |

| Key Feature | Hydrogen-Bonded Dimer Formation. The most prominent and structurally defining feature will almost certainly be the formation of a centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a classic and highly stable motif for carboxylic acids in the solid state. |

Intermolecular Interactions: The Carboxylic Acid Dimer

The carboxylic acid functional group is a powerful structure-directing element. It is anticipated that two molecules of this compound will form a planar, eight-membered ring motif, denoted as an R²₂(8) graph set descriptor. This interaction is the primary driver of the crystal packing.

Caption: Expected R²₂(8) hydrogen-bonded dimer motif.

Significance in Drug Discovery

The 1,2,3-triazole ring is a privileged scaffold in modern medicinal chemistry, appearing in anticancer, antimicrobial, and antiviral drug candidates.[1][2] Obtaining the precise crystal structure of this compound is crucial for:

-

SAR Analysis: Correlating subtle changes in the 3D structure with biological activity.

-

Computational Modeling: Providing an accurate, empirical starting point for molecular docking studies and in silico screening.

-

Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound impacts on a drug's bioavailability and stability.

-

Intellectual Property: A solved crystal structure provides the highest level of structural proof for patent applications.

Conclusion

While the specific crystal structure of this compound remains to be publicly reported, this guide provides a comprehensive and scientifically rigorous roadmap for its determination. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain the unambiguous structural data essential for advancing research in medicinal chemistry and drug development. The predicted structural features, dominated by the formation of robust hydrogen-bonded carboxylic acid dimers, provide a strong hypothesis for the resulting supramolecular assembly. This framework underscores the synergy between chemical synthesis and advanced analytical techniques in modern molecular science.

References

- 1. ijpsdronline.com [ijpsdronline.com]

- 2. Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of 1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-Methyl-1H-1,2,3-triazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Spectroscopic Analysis in Heterocyclic Chemistry

In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the 1,2,3-triazole scaffold has garnered significant attention due to its unique chemical properties, including its high dipole moment, stability, and capacity for hydrogen bonding. These characteristics make it a valuable pharmacophore in medicinal chemistry. The precise structural elucidation of novel triazole derivatives is paramount to understanding their structure-activity relationships and ensuring their quality and purity.

This in-depth technical guide focuses on the spectroscopic characterization of a specific, yet fundamental, triazole derivative: 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid . As a Senior Application Scientist, the aim of this document is to move beyond a simple recitation of data. Instead, this guide will provide a detailed exposition of the expected spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry), grounded in the principles of chemical structure and reactivity. We will explore the "why" behind the expected spectral features, offering insights into how the interplay of the methyl group, the triazole ring, and the carboxylic acid moiety influences the spectroscopic fingerprint of the molecule.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a planar, five-membered aromatic triazole ring, substituted with a methyl group at the N1 position and a carboxylic acid at the C5 position.

Figure 1: Chemical structure of this compound.

The following sections will detail the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, we anticipate a relatively simple yet informative set of spectra.

A. Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit three distinct signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12-13 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet at a very downfield chemical shift. The exact position is concentration and solvent dependent due to hydrogen bonding.[1] |

| ~8.0-8.5 | Singlet | 1H | CH (triazole) | The proton on the C4 of the triazole ring is in an electron-deficient aromatic system, leading to a downfield chemical shift. |

| ~4.1-4.3 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen atom is deshielded by the electronegative nitrogen and the aromatic ring, placing its signal in this region. |

Expertise in Practice: The broadness of the carboxylic acid proton signal is a key diagnostic feature. In some cases, with traces of water in the deuterated solvent, this signal can undergo exchange and become even broader or disappear entirely. A common technique to confirm this peak is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the carboxylic acid proton signal will disappear due to deuterium exchange.

B. Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show four signals corresponding to the four unique carbon environments in the molecule:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160-165 | C =O (carboxylic acid) | The carbonyl carbon of a carboxylic acid typically resonates in this downfield region. |

| ~140-145 | C 5 (triazole) | The C5 carbon is attached to the electron-withdrawing carboxylic acid group and two nitrogen atoms, resulting in a significant downfield shift. |

| ~125-130 | C 4 (triazole) | The C4 carbon, bonded to a proton, will appear in the aromatic region, upfield relative to the more substituted C5. |

| ~35-40 | N-C H₃ | The carbon of the N-methyl group will be the most upfield signal, typical for a methyl group attached to a heteroatom in an aromatic system. |

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.

-

Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

-

-

Instrument Setup and Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum using a 90° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

References

Foreword: From Chemical Curiosity to Cornerstone of Modern Drug Discovery

An In-depth Technical Guide: The Discovery and Synthetic Evolution of 1,2,3-Triazole Carboxylic Acids

The 1,2,3-triazole ring system, a seemingly simple five-membered heterocycle, has undergone a remarkable transformation from a subject of academic curiosity to an indispensable scaffold in medicinal chemistry and materials science.[1][2][3][4] Its unique combination of aromatic stability, hydrogen bonding capability, and dipole character makes it an exceptional building block.[5] This guide, prepared for researchers and drug development professionals, eschews a conventional review format. Instead, it traces the historical and scientific narrative of the 1,2,3-triazole, with a specific focus on its carboxylic acid derivatives, which have become pivotal in the design of novel therapeutics.[6][7] We will explore the foundational discoveries, the revolutionary catalytic methods that unlocked its synthetic potential, and the strategic application of these molecules in the rational design of drugs.

Chapter 1: The Foundational Discovery - Huisgen's 1,3-Dipolar Cycloaddition

The story of the modern 1,2,3-triazole begins with the pioneering work of Rolf Huisgen in the mid-20th century.[8][9][10] Huisgen was the first to systematically investigate the scope of the 1,3-dipolar cycloaddition reaction, demonstrating that an azide (a 1,3-dipole) could react with an alkyne (a dipolarophile) to form the stable 1,2,3-triazole ring.[8][10]

This thermal process, now known as the Huisgen 1,3-dipolar cycloaddition, provided the first general and reliable route to this heterocyclic core.[11][12] The causality behind this reaction lies in the concerted, pericyclic mechanism where the azide and alkyne components react through a six-membered transition state.[10] However, from a practical standpoint, the thermal reaction had significant limitations. It often required elevated temperatures (e.g., 98 °C) and long reaction times, sometimes exceeding 18 hours.[8][12] More critically for complex molecule synthesis, when using unsymmetrical alkynes, the reaction yielded a mixture of 1,4- and 1,5-disubstituted regioisomers, which were often difficult to separate.[10][11] These drawbacks limited its utility in fields like drug discovery where absolute regiochemical control is paramount.

References

- 1. tandfonline.com [tandfonline.com]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sscdt.org [sscdt.org]

- 6. US6642390B2 - One step synthesis of 1,2,3-triazole carboxylic acids - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 9. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

- 11. researchgate.net [researchgate.net]

- 12. Azide_alkyne_Huisgen_cycloaddition [chemeurope.com]

Unlocking the Therapeutic Potential of 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid: A Guide to Putative Therapeutic Targets

Abstract

The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and role as a bioisostere for various functional groups.[1][2] This technical guide delves into the therapeutic potential of a specific, yet underexplored, member of this family: 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid . While direct biological data on this compound is nascent, a comprehensive analysis of its structural features and the known activities of analogous compounds allows for the rational identification of promising therapeutic targets. This document provides an in-depth exploration of four such targets: Carbonic Anhydrases (CAs) , Cathepsin B , K-acetyltransferase 2A (KAT2A) , and Thiamine Diphosphate (ThDP)-dependent enzymes . For each, we will dissect the scientific rationale for its selection, propose detailed experimental protocols for validation, and visualize the underlying molecular pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to pioneer the therapeutic application of this intriguing small molecule.

Introduction: The Promise of a Simple Scaffold

This compound is a small molecule characterized by a methylated triazole ring linked to a carboxylic acid group. This seemingly simple structure holds significant therapeutic promise due to the established pharmacological relevance of both the 1,2,3-triazole core and the carboxylic acid moiety. The triazole ring is a well-known pharmacophore found in a wide array of approved drugs, contributing to their metabolic stability and target engagement.[1][2] The carboxylic acid group, a common feature in many drugs, can act as a key interacting moiety, forming hydrogen bonds and salt bridges with biological targets. Furthermore, the 1,2,3-triazole ring itself can act as a bioisostere of a carboxylic acid, offering unique opportunities for molecular design and target interaction.

The strategic placement of the methyl group at the N1 position of the triazole ring can influence the molecule's electronic properties, solubility, and steric profile, potentially fine-tuning its interaction with specific biological targets. This guide will explore how these structural features point towards the inhibition of specific enzymes implicated in a range of pathologies, from cancer to neurodegenerative diseases.

Putative Therapeutic Target 1: Carbonic Anhydrases (CAs)

Scientific Rationale

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Several CA isoforms, particularly CA IX and XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth, metastasis, and resistance to therapy.[4][5] Consequently, CA inhibitors are being actively investigated as anticancer agents.

The selection of CAs as a potential target for this compound is strongly supported by literature demonstrating that 1,2,3-triazole-based carboxylic acids act as nonclassical carbonic anhydrase inhibitors.[1][6] The carboxylic acid moiety can coordinate with the zinc ion in the active site of the enzyme, a key interaction for many CA inhibitors. The triazole ring itself can form additional interactions within the active site, contributing to binding affinity and selectivity. While many known triazole-based CA inhibitors are more complex, the fundamental pharmacophoric elements present in this compound make it a compelling candidate for CA inhibition.

Proposed Signaling Pathway and Inhibition

Experimental Validation Workflow

Detailed Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol is adapted from established colorimetric assays for carbonic anhydrase activity.[1][7][8]

Materials:

-

Human carbonic anhydrase isoforms (e.g., CA II, CA IX, CA XII)

-

4-Nitrophenyl acetate (NPA) as substrate

-

This compound (test compound)

-

Acetazolamide (positive control inhibitor)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and acetazolamide in DMSO (e.g., 10 mM).

-

Prepare a stock solution of NPA in DMSO (e.g., 100 mM).

-

Prepare working solutions of the CA enzymes in Tris-HCl buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.

-

Add 20 µL of the CA enzyme solution to each well (except for the blank).

-

Add 20 µL of various concentrations of the test compound or control inhibitor (diluted from the stock solution) to the respective wells. For the control (no inhibitor), add 20 µL of DMSO.

-

Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the NPA substrate solution to all wells.

-

Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Expected Outcome: A dose-dependent inhibition of CA activity by this compound, with a determinable IC₅₀ value, would validate it as a CA inhibitor.

Putative Therapeutic Target 2: Cathepsin B

Scientific Rationale

Cathepsin B is a lysosomal cysteine protease that plays a crucial role in intracellular protein degradation.[2] However, its dysregulation and extracellular activity are implicated in various pathologies, including cancer progression, where it facilitates tumor invasion and metastasis by degrading components of the extracellular matrix.[2] Therefore, inhibitors of cathepsin B are being explored as potential anti-cancer and anti-inflammatory agents.

Several studies have reported the inhibition of cathepsin B by triazole derivatives.[1][6] The mechanism of inhibition often involves the interaction of the triazole scaffold with the active site of the enzyme. While many reported inhibitors are more complex peptidomimetics, the core triazole structure can still provide a basis for interaction. The carboxylic acid moiety of this compound could potentially interact with residues in the active site of cathepsin B, contributing to its inhibitory activity.

Proposed Signaling Pathway and Inhibition

Experimental Validation Workflow

Detailed Experimental Protocol: Cathepsin B Inhibition Assay

This protocol is based on a fluorometric assay for cathepsin B activity.[9]

Materials:

-

Human liver cathepsin B

-

Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride (Z-RR-AMC) as substrate

-

This compound (test compound)

-

CA-074 (positive control inhibitor)

-

Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5)

-

Activation buffer (Assay buffer containing 2 mM DTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and CA-074 in DMSO (e.g., 10 mM).

-

Prepare a stock solution of Z-RR-AMC in DMSO (e.g., 10 mM).

-

Activate the cathepsin B by diluting it in activation buffer and incubating for 15 minutes at room temperature.

-

-

Assay Protocol:

-

In a 96-well black plate, add 50 µL of assay buffer to each well.

-

Add 2 µL of various concentrations of the test compound or control inhibitor to the respective wells. For the control (no inhibitor), add 2 µL of DMSO.

-

Add 25 µL of the activated cathepsin B solution to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of the Z-RR-AMC substrate solution (diluted in assay buffer) to all wells.

-

Measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes using a fluorometric microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in fluorescence units per minute).

-

Determine the percentage of inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

-

Expected Outcome: A concentration-dependent decrease in the rate of Z-RR-AMC cleavage, yielding an IC₅₀ value, will confirm the inhibitory activity of the compound against cathepsin B.

Putative Therapeutic Target 3: K-acetyltransferase 2A (KAT2A)

Scientific Rationale

K-acetyltransferase 2A (KAT2A), also known as GCN5, is a histone acetyltransferase (HAT) that plays a critical role in transcriptional regulation by acetylating histones and other proteins.[10][11] Dysregulation of KAT2A activity is linked to various diseases, including cancer, where it can promote oncogene expression.[10][11] Therefore, KAT2A inhibitors are being pursued as potential anti-cancer therapeutics.

The identification of pyridyl-triazole carboxylates as inhibitors of KAT2A provides a strong rationale for investigating this compound as a potential KAT2A inhibitor.[10][11] The triazole ring and the carboxylic acid are key features of these reported inhibitors. It is plausible that the N1-methyl group and the C5-carboxylic acid of the user's compound can mimic the interactions of these more complex inhibitors within the KAT2A active site.

Proposed Signaling Pathway and Inhibition

Experimental Validation Workflow

Detailed Experimental Protocol: KAT2A Inhibition Assay

This protocol describes a common fluorogenic assay for measuring KAT2A activity.[3][12]

Materials:

-

Recombinant human KAT2A/GCN5

-

Histone H3 peptide substrate

-

Acetyl-CoA

-

This compound (test compound)

-

A known KAT2A inhibitor (e.g., anacardic acid, as a positive control)

-

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

Developing solution (containing a thiol-sensitive fluorescent probe)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the test compound and control inhibitor in DMSO.

-

Prepare stock solutions of the histone H3 peptide and Acetyl-CoA in HAT assay buffer.

-

-

Assay Protocol:

-

In a 96-well black plate, add 25 µL of HAT assay buffer to each well.

-

Add 5 µL of various concentrations of the test compound or control inhibitor. For the control, add 5 µL of DMSO.

-

Add 10 µL of the KAT2A enzyme solution.

-

Add 10 µL of the histone H3 peptide solution.

-

Incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding 10 µL of Acetyl-CoA solution.

-

Incubate for 30-60 minutes at 30°C.

-

Stop the reaction and develop the fluorescent signal by adding 50 µL of developing solution.

-

Incubate for 15 minutes at room temperature.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence (no enzyme control) from all readings.

-

Calculate the percentage of inhibition for each concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

-

Expected Outcome: Successful inhibition will be demonstrated by a reduction in fluorescence signal in a dose-dependent manner, allowing for the calculation of an IC₅₀ value.

Putative Therapeutic Target 4: Thiamine Diphosphate (ThDP)-dependent enzymes

Scientific Rationale

Thiamine diphosphate (ThDP) is an essential cofactor for a number of enzymes involved in carbohydrate and amino acid metabolism, such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase.[9][13][14] Inhibition of these enzymes can have profound effects on cellular metabolism and is a potential therapeutic strategy for various diseases, including cancer and neurological disorders.

Triazole-based thiamine analogues have been developed as inhibitors of ThDP-dependent enzymes.[9][13][14] The triazole ring can act as a bioisosteric replacement for the thiazolium ring of ThDP, allowing the molecule to bind to the cofactor binding site of these enzymes without being catalytically competent. The structural similarity of this compound to a fragment of these thiamine analogues suggests that it may also interact with and inhibit ThDP-dependent enzymes.

Proposed Signaling Pathway and Inhibition

Experimental Validation Workflow

Detailed Experimental Protocol: ThDP-dependent Enzyme Inhibition Assay (Example: Pyruvate Dehydrogenase)

This protocol describes a spectrophotometric assay for measuring the activity of the pyruvate dehydrogenase (PDH) complex.

Materials:

-

Purified pyruvate dehydrogenase complex

-

Pyruvate (substrate)

-

Thiamine diphosphate (ThDP)

-

NAD⁺

-

Coenzyme A

-

This compound (test compound)

-

A known PDH inhibitor (e.g., a thiamine analog)

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

96-well UV-transparent microplates

-

UV-Vis microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the test compound and control inhibitor in a suitable solvent.

-

Prepare stock solutions of all other reagents in assay buffer.

-

-

Assay Protocol:

-

In a 96-well plate, combine assay buffer, NAD⁺, Coenzyme A, and ThDP.

-

Add various concentrations of the test compound or control inhibitor.

-

Add the PDH enzyme complex and incubate for 5-10 minutes at 30°C.

-

Initiate the reaction by adding pyruvate.

-

Immediately measure the increase in absorbance at 340 nm (due to the formation of NADH) for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of NADH formation from the linear portion of the absorbance curve.

-

Determine the percentage of inhibition for each inhibitor concentration.

-

Calculate the IC₅₀ value from the dose-response curve.

-

Expected Outcome: A dose-dependent reduction in the rate of NADH production will indicate inhibition of the pyruvate dehydrogenase complex.

Synthesis of this compound

The synthesis of this compound can be achieved through several reported methods. A common approach involves the cycloaddition of methyl azide with an appropriate three-carbon building block containing a carboxylate or a precursor. One potential route, adapted from the literature, is the reaction of methyl azide with ethyl propiolate followed by saponification of the resulting ester.[15] Another method involves the reaction of an azide with a β-ketoester in the presence of a base.[15]

Example Synthetic Protocol (Conceptual):

-

Step 1: Synthesis of Methyl Azide. Methyl azide can be prepared in situ from sodium azide and a methylating agent like dimethyl sulfate or methyl iodide. Extreme caution must be exercised as methyl azide is explosive.

-

Step 2: Cycloaddition. The freshly prepared methyl azide is reacted with ethyl propiolate in a suitable solvent. This [3+2] cycloaddition reaction, often catalyzed by copper(I), yields a mixture of regioisomeric triazole esters.

-

Step 3: Isomer Separation and Saponification. The desired 1-methyl-1H-1,2,3-triazole-5-carboxylate isomer is separated from the reaction mixture, typically by chromatography. Subsequent hydrolysis of the ester group using a base like sodium hydroxide, followed by acidification, affords the target this compound.

Conclusion and Future Directions

This technical guide has outlined a rational, evidence-based approach to identifying and validating potential therapeutic targets for this compound. Based on a thorough analysis of its structural features and the known pharmacology of related compounds, Carbonic Anhydrases, Cathepsin B, KAT2A, and ThDP-dependent enzymes have been proposed as high-priority targets.

The provided experimental workflows and detailed protocols offer a clear roadmap for researchers to systematically evaluate the activity of this compound against each of these targets. Successful validation of inhibitory activity against one or more of these enzymes will open up exciting new avenues for drug discovery and development. Future work should focus on lead optimization to enhance potency and selectivity, as well as in-depth in vivo studies to assess the therapeutic efficacy and safety profile of this promising small molecule. The simplicity of its structure, combined with the profound biological roles of its potential targets, positions this compound as a molecule of significant interest for the future of targeted therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. rcsb.org [rcsb.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. assaygenie.com [assaygenie.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. protocols.io [protocols.io]

- 12. westbioscience.com [westbioscience.com]

- 13. biocompare.com [biocompare.com]

- 14. hzdr.de [hzdr.de]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Thermal Stability and Degradation of 1-Methyl-1H-1,2,3-triazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound of interest in pharmaceutical development due to the established role of the triazole scaffold in medicinal chemistry.[1][2][3][4] The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and ultimately, their safety and efficacy as active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the potential thermal behavior of this compound. In the absence of specific experimental data for this exact molecule, this guide synthesizes information from closely related analogues and theoretical studies to predict its stability and degradation pathways. We will explore the fundamental chemistry of the 1,2,3-triazole ring under thermal stress and discuss the influence of its substituents. Furthermore, this guide outlines detailed, field-proven methodologies for the experimental determination of thermal stability and degradation products, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Introduction: The Significance of Thermal Stability in Drug Development

The triazole ring is a cornerstone in the design of a wide array of therapeutic agents, valued for its metabolic stability and diverse biological activities.[5] The stability of any potential drug candidate under various stress conditions, including heat, is a non-negotiable aspect of its development.[6] Thermal degradation can lead to a loss of potency, the formation of toxic byproducts, and alterations in the physical properties of the API, all of which can have profound implications for patient safety and drug efficacy. Therefore, a thorough understanding of the thermal stability and degradation profile of this compound is paramount for its advancement as a potential pharmaceutical building block or API.

Theoretical Insights into the Thermal Degradation of 1,2,3-Triazoles

The thermal decomposition of the 1,2,3-triazole ring system has been a subject of theoretical and experimental investigation. The primary degradation pathways are believed to involve the cleavage of the heterocyclic ring.

Predicted Decomposition Pathways

Computational studies on the thermolysis of 1,2,3-triazoles suggest that the initial and rate-determining step is a ring-opening reaction . This pathway is considered to have a lower activation energy barrier compared to other potential mechanisms.[1][7] Following the initial ring-opening, a key degradation route for many 1,2,3-triazoles is the extrusion of molecular nitrogen (N₂), a highly stable molecule. This process can lead to the formation of highly reactive intermediates, such as aziridines, which can then undergo further reactions.[8]

For this compound, two primary degradation pathways can be postulated:

-

Pathway A: Decarboxylation followed by Ring Degradation. The carboxylic acid moiety is susceptible to thermal decarboxylation, which would yield 1-methyl-1H-1,2,3-triazole and carbon dioxide. The resulting 1-methyl-1H-1,2,3-triazole would then be subject to the typical degradation of the triazole ring.

-

Pathway B: Concurrent Ring Cleavage and Decarboxylation. It is also plausible that the degradation of the triazole ring and the decarboxylation of the carboxylic acid group occur concurrently or in rapid succession.

The presence of the methyl group on the nitrogen atom and the carboxylic acid group at the 5-position will undoubtedly influence the electron distribution within the triazole ring and, consequently, its thermal stability. Generally, electron-withdrawing groups can sometimes stabilize the ring, while electron-donating groups may have a destabilizing effect.[6][9] However, the precise impact of these substituents on this compound would require specific experimental investigation.

Experimental Workflow for Thermal Stability Assessment

A multi-faceted experimental approach is essential for a comprehensive understanding of the thermal stability and degradation of this compound. The following sections detail the standard protocols for such an investigation.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass, indicating decomposition or volatilization.

Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Record the mass of the sample as a function of temperature.

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is a key parameter to determine from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these processes.

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan to be used as a reference.

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample and reference pans from ambient temperature to a temperature beyond the decomposition point observed in TGA, at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting DSC thermogram will show peaks corresponding to endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The peak onset and peak maximum temperatures, as well as the integrated peak area (enthalpy), are critical data points.

Forced Thermal Degradation and Product Identification by HPLC-MS

Objective: To generate and identify the byproducts of thermal degradation.

Protocol:

-

Forced Degradation:

-

Prepare a solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile).

-

Heat the solution at a temperature below its boiling point but high enough to induce degradation (e.g., 80 °C) for a specified period (e.g., 24, 48, and 72 hours).

-

A solid-state degradation study can also be performed by heating the neat compound in an oven at a temperature determined from the TGA/DSC results.

-

-

HPLC Method Development:

-

Column: A reverse-phase C18 column is a common starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to separate compounds with varying polarities.

-

Detection: A photodiode array (PDA) detector can be used to monitor the elution of the parent compound and its degradation products.

-

-

MS Analysis:

-

Couple the HPLC system to a mass spectrometer (e.g., a quadrupole time-of-flight or an Orbitrap mass analyzer) with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of potential degradation products.

-

Perform MS/MS fragmentation studies on the parent compound and any new peaks that appear in the chromatogram of the stressed sample to aid in structure elucidation.

-

-

Data Analysis: Compare the chromatograms of the unstressed and stressed samples to identify new peaks corresponding to degradation products. Use the mass-to-charge ratio (m/z) and fragmentation patterns from the MS and MS/MS data to propose structures for the degradation products.

Predicted Thermal Profile and Data Interpretation

Based on data from analogous triazole carboxylic acids, it is anticipated that this compound will exhibit good thermal stability.[10][11]

| Parameter | Predicted Observation | Interpretation |

| TGA Onset of Decomposition | > 200 °C | Indicates good thermal stability under the tested conditions. |

| DSC Melting Point | Sharp endothermic peak | The temperature at which the compound melts. A sharp peak suggests high purity. |

| DSC Decomposition | Broad exothermic peak | The decomposition process is likely to be exothermic. The onset of this peak should correlate with the TGA data. |

| HPLC-MS of Stressed Sample | Appearance of new peaks | Each new peak represents a degradation product. The retention time and mass spectral data will be used for identification. |

Conclusion

While specific experimental data on the thermal stability and degradation of this compound is not yet publicly available, a robust framework for its investigation can be established based on the known chemistry of 1,2,3-triazoles and standard analytical methodologies. The theoretical degradation pathways are likely to involve ring-opening, nitrogen extrusion, and decarboxylation. A comprehensive experimental approach utilizing TGA, DSC, and HPLC-MS is essential to fully characterize the thermal properties of this compound. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to undertake a thorough and scientifically rigorous assessment of the thermal stability of this compound, a critical step in its potential journey from a laboratory curiosity to a valuable pharmaceutical agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. orientjchem.org [orientjchem.org]

- 11. Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings – Oriental Journal of Chemistry [orientjchem.org]

Methodological & Application

Application Notes and Protocols for 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid in Click Chemistry

For: Researchers, scientists, and drug development professionals.

Introduction: The Evolving Landscape of Click Chemistry Ligands

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has revolutionized molecular synthesis across numerous disciplines, including drug discovery, bioconjugation, and materials science.[1][2] The power of this reaction lies in its high efficiency, stereospecificity, and biocompatibility.[1] Central to the success of CuAAC is the stabilization of the catalytic Cu(I) species, which is prone to oxidation. This has led to the development of a wide array of stabilizing ligands that not only protect the catalyst but also enhance reaction kinetics.[3] While foundational ligands like Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) are highly effective, their application in biological systems can be limited by low aqueous solubility and cytotoxicity.[3] This has spurred the rational design of new ligands with improved properties.

This document introduces 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid , a structurally distinct molecule with significant potential as a ligand in CuAAC reactions. Its unique combination of an N-methylated triazole ring and a C5-carboxylic acid moiety suggests potential advantages in terms of stability, solubility, and catalytic activity. These application notes provide a comprehensive guide, including a detailed synthesis protocol for the compound itself and proposed methodologies for its application as a novel ligand in click chemistry reactions.

Physicochemical Properties and Design Rationale

The unique structural features of this compound inform its potential utility as a CuAAC ligand.

| Property | Value | Source |

| Molecular Formula | C4H5N3O2 | N/A |

| Molecular Weight | 127.10 g/mol | N/A |

| Predicted XLogP3 | -0.1 | N/A |

| Hydrogen Bond Donor Count | 1 | N/A |

| Hydrogen Bond Acceptor Count | 4 | N/A |

Note: Physicochemical properties are predicted for the target molecule based on its structure, drawing parallels with its isomer, 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid.

The design rationale for using this molecule as a ligand is based on the following principles:

-

Triazole Core for Copper Coordination: The 1,2,3-triazole ring is a well-established motif in CuAAC ligands, capable of coordinating with and stabilizing the Cu(I) catalyst.[3]

-

N-Methylation for Stability: N-substitution on the triazole ring can enhance the stability of the ligand and its copper complex.

-

Carboxylic Acid Moiety for Enhanced Performance: Carboxylic acids have been shown to promote CuAAC reactions.[4][5] This functional group can also improve aqueous solubility and provides a handle for further functionalization or conjugation.

Synthesis of this compound

Workflow for Synthesis

Caption: Proposed two-step synthesis of the target compound.

Detailed Synthesis Protocol

Materials:

-

Methyl propiolate

-

Methyl azide (handle with extreme care, potential explosive)

-

Copper(I) iodide (CuI)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Step 1: Synthesis of Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve methyl propiolate (1.0 eq) in anhydrous DCM.

-

Addition of Catalyst: Add CuI (0.1 eq) to the solution.

-

Addition of Azide: Carefully add a solution of methyl azide (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C. Caution: Methyl azide is volatile and potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer three times with DCM.

-

Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (EtOAc/Hexanes gradient) to yield the ester intermediate.

Step 2: Hydrolysis to this compound

-

Saponification: Dissolve the purified ester from Step 1 in a mixture of methanol and water. Add an aqueous solution of NaOH (2.0 eq) and stir the mixture at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material.

-

Acidification: Cool the reaction mixture in an ice bath and slowly acidify with 1M HCl until the pH is approximately 2-3. A precipitate should form.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.

Application as a Ligand in CuAAC Reactions: A Proposed Protocol

Based on the principles of ligand-accelerated CuAAC, we propose that this compound can serve as an effective ligand. The following protocol provides a starting point for its use in a model click reaction.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the CuAAC reaction.

General Protocol for a Model Click Reaction

This protocol describes the conjugation of an alkyne-containing molecule to an azide-containing molecule.

Reagents and Stock Solutions:

-

Azide: 10 mM stock solution in a suitable solvent (e.g., DMSO, water).

-

Alkyne: 10 mM stock solution in a suitable solvent.

-

Copper(II) Sulfate (CuSO4): 50 mM stock solution in water.

-

This compound (Ligand): 50 mM stock solution in water or a water/DMSO mixture. The carboxylic acid moiety should enhance water solubility.

-

Sodium Ascorbate (Reducing Agent): 100 mM stock solution in water (prepare fresh).

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 for biological applications, or other appropriate buffers.

Protocol:

-

Prepare Reactants: In a microcentrifuge tube, combine the azide (1.0 eq) and alkyne (1.2 eq) in the reaction buffer.

-

Prepare Catalyst Premix: In a separate tube, mix the CuSO4 stock solution and the ligand stock solution in a 1:5 molar ratio (e.g., 1 µL of 50 mM CuSO4 and 5 µL of 50 mM Ligand). Vortex briefly and let it stand for 2 minutes to allow for complex formation.

-

Add Catalyst: Add the catalyst premix to the reactant mixture. The final concentration of copper can be varied, but a starting point of 100-500 µM is recommended.

-

Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture. A typical final concentration is 5 mM.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. For temperature-sensitive substrates, the reaction can be performed at 4°C for a longer duration. Protect the reaction from light.

-

Analysis and Purification: Monitor the reaction by LC-MS or HPLC. Purify the product using appropriate chromatographic techniques (e.g., reverse-phase HPLC, size-exclusion chromatography for biomolecules).

Optimization and Validation

To validate the efficacy of this compound as a ligand, we recommend the following experiments:

-

Kinetic Studies: Compare the reaction rate using this ligand against uncatalyzed reactions and reactions with established ligands like TBTA and THPTA under identical conditions.

-

Biocompatibility Assays: For bioconjugation applications, assess the cytotoxicity of the ligand and its copper complex on relevant cell lines.

-

Solubility and Stability: Evaluate the solubility of the ligand-copper complex in various aqueous and organic solvent systems and its stability over time.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Inefficient catalyst turnover | Increase ligand-to-copper ratio (e.g., 10:1). Ensure the sodium ascorbate solution is fresh. |

| Poor solubility of reactants | Add a co-solvent like DMSO or DMF (up to 10% v/v). | |

| Reaction Stalls | Oxidation of Cu(I) | Degas the reaction buffer and perform the reaction under an inert atmosphere (N2 or Ar). |

| Inhibition by substrate | Dilute the reaction mixture or add the inhibiting substrate in portions. |

Conclusion

This compound presents a promising new scaffold for the development of advanced CuAAC ligands. Its synthesis is achievable through established chemical transformations, and its unique structure offers potential benefits in terms of catalytic activity, stability, and solubility. The protocols provided herein offer a robust starting point for researchers to synthesize this compound and explore its applications in click chemistry. Further experimental validation is encouraged to fully characterize its performance and unlock its potential in drug discovery, bioconjugation, and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carboxylic acid-promoted copper(I)-catalyzed azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

Application Notes and Protocols: 1-Methyl-1H-1,2,3-triazole-5-carboxylic Acid in Medicinal Chemistry

Introduction: The Strategic Value of the 1-Methyl-1H-1,2,3-triazole-5-carboxylic Acid Scaffold

In the landscape of modern medicinal chemistry, the 1,2,3-triazole core has established itself as a "privileged scaffold"—a molecular framework that is capable of interacting with a variety of biological targets to elicit a broad spectrum of physiological responses.[1][2] Its appeal lies in its metabolic stability, rigid planar structure, and capacity for hydrogen bonding, which allows it to act as a bioisostere for other functional groups, most notably the amide bond. The specific substitution pattern of this compound offers a unique combination of features for drug design. The N1-methylation prevents tautomerization and provides a fixed vector for substituent orientation, while the C5-carboxylic acid serves as a versatile handle for derivatization into amides, esters, and other functional groups, enabling the exploration of structure-activity relationships (SAR).

This guide provides a comprehensive overview of the synthesis and potential applications of this compound in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutic agents. We will delve into detailed synthetic protocols, potential therapeutic applications with supporting data from related compounds, and methodologies for biological evaluation.

Core Synthesis Strategy: Regioselective [3+2] Cycloaddition

The primary challenge in the synthesis of 1,5-disubstituted 1,2,3-triazoles is achieving regioselectivity over the more commonly formed 1,4-isomer, which is the typical product of the well-known copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry").[3][4] To obtain the desired 1,5-regioisomer, a Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the method of choice.[5] The proposed synthetic pathway to this compound involves the RuAAC reaction between methyl azide and ethyl propiolate, followed by saponification of the resulting ester.

Diagram: Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound via RuAAC.

Detailed Protocol 1: Synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate

This protocol is based on established principles of Ruthenium-catalyzed azide-alkyne cycloadditions for the synthesis of 1,5-disubstituted 1,2,3-triazoles.[5]

Materials:

-

Methyl azide (CH₃N₃) - Caution: Methyl azide is explosive and should be handled with extreme care in solution and behind a blast shield.

-

Ethyl propiolate

-

Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) ([CpRuCl(PPh₃)₂]) or a similar [CpRuCl]-based catalyst

-

Anhydrous, degassed solvent (e.g., toluene or 1,2-dichloroethane)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and under an inert atmosphere, dissolve the [Cp*RuCl(PPh₃)₂] catalyst (1-2 mol%) in the anhydrous solvent.

-

Reagent Addition: To the stirred catalyst solution, add ethyl propiolate (1.0 equivalent).

-

Azide Addition: Slowly add a solution of methyl azide (1.1 equivalents) in the same solvent to the reaction mixture via a syringe pump over 1-2 hours. The slow addition is crucial to maintain a low concentration of the azide and ensure safety.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate as a pure compound.

Detailed Protocol 2: Saponification to this compound

Materials:

-

Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Ethanol (EtOH) or Tetrahydrofuran (THF)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 1 M solution

Procedure:

-

Hydrolysis: Dissolve the ester from the previous step (1.0 equivalent) in a mixture of EtOH/H₂O or THF/H₂O (e.g., 3:1 v/v).

-

Base Addition: Add an aqueous solution of NaOH or LiOH (1.5-2.0 equivalents) to the ester solution.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the disappearance of the starting material by TLC. The hydrolysis is usually complete within 2-4 hours.

-

Acidification: Once the reaction is complete, cool the mixture in an ice bath and slowly acidify to pH 2-3 with 1 M HCl. A precipitate of the carboxylic acid should form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.

Medicinal Chemistry Applications and Biological Evaluation

The this compound scaffold is a versatile starting point for the development of a wide range of therapeutic agents. The carboxylic acid moiety can be readily converted to a library of amides and esters, allowing for the exploration of interactions with various biological targets. While specific data for derivatives of this exact scaffold are emerging, the broader family of 1,2,3-triazole carboxamides has shown significant promise in several therapeutic areas.

Anticancer Applications

Derivatives of 1,2,3-triazoles are widely investigated for their anticancer properties, targeting various mechanisms including enzyme inhibition and disruption of protein-protein interactions.[1][6][7]

Potential Targets and Rationale:

-

Kinase Inhibition: The triazole scaffold can serve as a hinge-binding motif in the ATP-binding pocket of various kinases, which are often dysregulated in cancer.

-

Enzyme Inhibition (e.g., Xanthine Oxidase, Carbonic Anhydrase): Inhibition of enzymes that are overexpressed in cancer cells or contribute to the tumor microenvironment is a validated anticancer strategy.[8][9]

-

Tubulin Polymerization Inhibition: Some triazole derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

Data from Structurally Related Compounds:

| Compound Class | Target/Cell Line | Activity (IC₅₀) | Reference |

| 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives | Xanthine Oxidase | 0.21 µM - 26.13 µM | [9] |

| 1,2,3-Triazole-amino acid conjugates | MCF7 (Breast Cancer) | <10 µM | [10] |

| 1,2,3-Triazole-amino acid conjugates | HepG2 (Liver Cancer) | <10 µM | [10] |

| Tetrahydrocurcumin-1,2,3-triazole hybrids | HCT-116 (Colon Cancer) | 1.09 ± 0.17 μM | [6] |

Diagram: Workflow for Anticancer Screening

References

- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. 1,2,3-Triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates [mdpi.com]

Application Notes & Protocols for High-Throughput Screening of 1-Methyl-1H-1,2,3-triazole-5-carboxylic Acid Derivatives

Introduction: The Therapeutic Potential of 1,2,3-Triazole Scaffolds

The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and ability to enhance binding affinity to biological targets.[1] Derivatives of 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid, in particular, represent a versatile class of compounds with a broad spectrum of documented biological activities, including potential antimicrobial and anticancer properties.[2][3] The successful identification of novel therapeutic agents from large compound libraries hinges on the development of robust, efficient, and scalable screening methodologies. High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify "hits" that modulate a specific biological target.[4][5][6]

This guide provides detailed application notes and protocols for designing and implementing HTS campaigns for this compound derivatives. We will explore assay strategies for two major classes of drug targets frequently modulated by triazole compounds: enzymes and nuclear receptors. The protocols are designed to be self-validating systems, incorporating industry-standard quality control metrics and data analysis workflows to ensure the generation of high-quality, reproducible results.

Pillar 1: Foundational Principles of a Successful HTS Campaign

Before embarking on a large-scale screen, a thorough understanding of assay design and validation is paramount.[7][8] The conversion of a benchtop experiment into an automated HTS-compatible assay requires careful consideration of miniaturization, reagent stability, and signal detection.[5][9]

Assay Development & Miniaturization: The primary goal is to adapt the assay to a microplate format (typically 384- or 1536-well) to reduce reagent consumption and increase throughput.[5][10] This involves optimizing parameters such as reagent concentrations, incubation times, and temperature to ensure the assay remains robust at lower volumes.[11]

Assay Validation & Quality Control: A critical step is to validate the assay's performance before initiating the full screen.[9][12] The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay. It reflects the dynamic range of the signal and the data variation.[6]

-

Z'-factor = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

-

Where σ_p and μ_p are the standard deviation and mean of the positive control, respectively.

-

Where σ_n and μ_n are the standard deviation and mean of the negative control, respectively.

-

An assay with a Z'-factor greater than 0.5 is considered excellent and suitable for HTS.[13] This validation is typically performed in a "dry run" using only positive and negative controls before proceeding to a pilot screen of a small compound subset.[13]

Below is a workflow illustrating the key stages of an HTS campaign.

Caption: General workflow for a high-throughput screening campaign.

Application Note 1: Biochemical Assay for Methyltransferase Inhibitors

Rationale: Many triazole-containing compounds are known to interact with enzymes. Methyltransferases (MTases) are a large family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to a substrate, producing S-adenosylhomocysteine (SAH).[14] Dysregulation of MTase activity is implicated in various diseases, making them attractive drug targets. Several HTS-compatible assays have been developed to detect MTase activity, often by quantifying the production of SAH.[14][15]

This protocol describes a universal, fluorescence-based assay that can be applied to virtually any SAM-dependent MTase. The assay relies on the detection of SAH using a coupled-enzyme reaction.

Assay Principle: This assay quantifies the amount of SAH produced by the MTase reaction. The SAH is hydrolyzed to homocysteine, which then reacts with a probe to generate a fluorescent signal. An inhibitor of the MTase will decrease the production of SAH, resulting in a lower fluorescence signal.

Caption: Principle of the coupled-enzyme fluorescence assay for MTase activity.

Protocol: Fluorescence-Based MTase Inhibition Assay

1. Materials & Reagents:

-

Microplates: 384-well, black, low-volume, non-binding surface plates are recommended to minimize signal bleed-through and protein adsorption.[10][11]

-

MTase Enzyme: Purified enzyme of interest.

-

Substrate: Specific substrate for the chosen MTase (e.g., a peptide or DNA).

-

Cofactor: S-adenosylmethionine (SAM).

-

Assay Buffer: Buffer optimized for enzyme activity (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Test Compounds: this compound derivatives dissolved in 100% DMSO.

-

Detection Kit: A commercial SAH detection kit (e.g., MTase-Glo™ or a fluorescence-based SAHH-coupled assay).[14]

-

Positive Control: A known inhibitor of the MTase or SAH.

-

Negative Control: DMSO vehicle (typically 0.5-1% final concentration).

2. Assay Procedure (384-well format):

-

Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of test compounds from the library source plates to the assay plates. This results in a final screening concentration of 10 µM for a 5 µL final assay volume.

-

Enzyme Preparation: Prepare a 2X enzyme solution in assay buffer. Add 2.5 µL of this solution to each well of the assay plate containing the compounds.

-

Plate Incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature. This pre-incubation step allows the compounds to interact with the enzyme before the reaction starts.

-

Reaction Initiation: Prepare a 2X substrate/SAM solution in assay buffer. To initiate the enzymatic reaction, add 2.5 µL of this solution to each well. The final concentrations should be at or below the K_m for both substrate and SAM to ensure sensitivity to competitive inhibitors.[16][17]

-

Enzymatic Reaction: Mix the plate gently and incubate at the optimal temperature (e.g., 30°C) for the optimal time (e.g., 60 minutes). This time should be within the linear range of the reaction.

-

Signal Detection: Add 5 µL of the detection reagent (prepared according to the manufacturer's instructions) to each well to stop the MTase reaction and initiate the detection cascade.

-